1-Benzyl-1,4,7,10-tetraazacyclododecane

Descripción general

Descripción

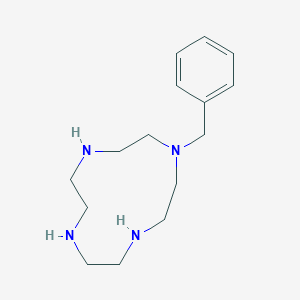

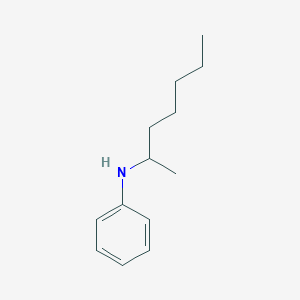

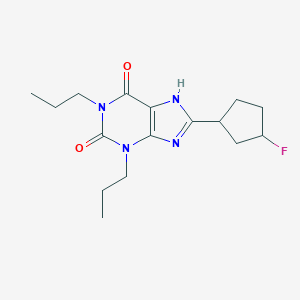

1-Benzyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound that belongs to the class of cyclen derivatives. It is known for its ability to form complexes with metal ions, which is valuable in various fields such as medicinal chemistry and material science.

Synthesis Analysis

Several synthetic routes have been developed for 1-Benzyl-1,4,7,10-tetraazacyclododecane. An improved synthesis method provides high yields and involves key intermediates like 4-benzyl-1,7-bis(p-toluenesulfonyl)diethylenetriamine and 1,4,7-tris(p-toluenesulfonyl)diethylenetriamine (Kohl et al., 2007). Another route describes the simultaneous hydrogenolysis and deformylation of certain intermediates to synthesize the macrocycle efficiently (Kang Sang-Ihn et al., 1993).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,4,7,10-tetraazacyclododecane has been elucidated through single-crystal X-ray diffraction, revealing chiral helical compound crystals and the interactions forming a π-electron-rich cavity (Xi et al., 2009).

Chemical Reactions and Properties

1-Benzyl-1,4,7,10-tetraazacyclododecane participates in various chemical reactions, forming complexes with different metal ions. It demonstrates selectivity for cations with large ionic radii, indicating its potential in separations and catalysis (Kabachnik et al., 1984).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, are crucial for understanding the behavior of 1-Benzyl-1,4,7,10-tetraazacyclododecane in different environments. The crystal structures obtained from ethanol show significant interactions that lead to the formation of a π-electron-rich cavity, which could influence its solubility and interaction with metal ions (Wei Zhao et al., 2017).

Chemical Properties Analysis

The chemical properties of 1-Benzyl-1,4,7,10-tetraazacyclododecane, such as its acid-base behavior and complex-forming capabilities, have been extensively studied. It exhibits high complexation capabilities and marked selectivity towards certain metal ions, making it a valuable ligand in coordination chemistry (Kabachnik et al., 1984).

Aplicaciones Científicas De Investigación

An efficient synthesis of a related compound, 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane hydrobromide salt, was presented, highlighting its significance in preparing medically important DO3A and DOTA (Jagadish et al., 2011).

A selective synthesis method for 1,7-diprotected 1,4,7,10-tetraazacyclododecane was developed, leading to the preparation of a dialcohol dicarboxylic macrocyclic ligand with potential applications in various fields (Dumont et al., 1994).

Improved synthetic routes for 1-benzyl-1,4,7,10-tetraazacyclododecane and a related compound were developed, important for creating metal-coded DOTA-based affinity tags (Kohl et al., 2007).

Studies on a dysprosium(III) complex with a related compound revealed insights into circularly polarized luminescence and structural properties (Luck et al., 2001).

Gd(III) complexes of a similar compound showed potential as low toxicity MRI contrast agents (Anelli et al., 2001).

Mono- and bis-N-functionalized cyclen with benzimidazolylmethyl pendant arms were developed as sensitive and selective fluorescent probes for zinc and copper ions (El Majzoub et al., 2009).

A rapid, selective, and inexpensive method for removing N-benzyloxycarbonyl groups from 1,4,7,10-tetraazacyclododecane derivatives was demonstrated (Manning et al., 2003).

Cu2+ complexes of tetraazacyclododecanes with benzyl side chains were synthesized and characterized, showing potential applications in chemistry (Brunner et al., 1993).

The synthesis and characterization of novel molecules related to 1,4,7,10-tetraazacyclododecane were conducted, expanding the potential applications in molecular design (Xi et al., 2009).

A new synthetic method for 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane offered higher yields and easier purification, beneficial for further research and application (Gilbert et al., 1993).

Safety And Hazards

Propiedades

IUPAC Name |

1-benzyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4/c1-2-4-15(5-3-1)14-19-12-10-17-8-6-16-7-9-18-11-13-19/h1-5,16-18H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURLCQRFFWBENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(CCNCCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435403 | |

| Record name | 1-BENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,4,7,10-tetraazacyclododecane | |

CAS RN |

112193-83-6 | |

| Record name | 1-BENZYL-1,4,7,10-TETRAAZACYCLODODECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)